molecular formula C20H21NO5S B557413 Fmoc-Met(O)-OH CAS No. 76265-70-8

Fmoc-Met(O)-OH

Cat. No. B557413
CAS RN: 76265-70-8
M. Wt: 387.5 g/mol
InChI Key: CEHRSUBRZOGRSW-HSYKDVHTSA-N
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Description

Fmoc-Met(O)-OH is a modified amino acid used in peptide synthesis1. The Fmoc group, or 9-fluorenylmethyloxycarbonyl group, is a main amine protecting group that possesses eminent self-assembly features and shows distinct potential for applications due to its inherent hydrophobicity and aromaticity1.



Synthesis Analysis

The synthesis of Fmoc-Met(O)-OH involves the use of Fmoc as a main amine protecting group1. In the context of an Fmoc/tBu solid-phase synthesis strategy, Met is usually introduced without recourse to a protecting group for the thioether side-chain2. The synthesis of fully posttranslationally modified peptides and proteins has been enabled by important advances in chemical biology3.



Molecular Structure Analysis

The molecular structure of Fmoc-Met(O)-OH is characterized by the presence of the Fmoc group, which promotes hydrophobic and π-π stacking interactions of the fluorenyl rings1. The low molecular weight Fmoc-FF hydrogelator and the PEG 8 - (FY)3 hexapeptide, containing three repetitions of the Phe-Tyr motif and a PEG moiety at its N-terminus, are used in the formation of peptide-based mixed hydrogels4.



Chemical Reactions Analysis

The thioether side-chain of Met is subject to alkylation and oxidation side reactions, either during the synthetic process or during subsequent handling of the Met-containing peptide2. The Fmoc Test is a colorimetric test which consists of coupling an Fmoc group-protected amino acid and measuring the UV absorbance after its deprotection3.



Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-Met(O)-OH are influenced by the inherent hydrophobicity and aromaticity of the Fmoc moiety1. The presence of the hydrophilic PEG polymeric moiety causes a slowing down of the gel kinetic formation and a decrease of the gel rigidity4.


Scientific Research Applications

  • Scientific Field: Biomedical Applications

    • Fmoc-modified amino acids can form hydrogels of low molecular weight molecules, which are important in biomedical applications .
    • The role of multiple factors in governing self-assembly to hydrogel formation is being studied .
  • Application: Hydrogel Formation

    • Fmoc-phenylalanine (FmocF) has been reported to form hydrogels .
    • These hydrogels can be used in various biomedical applications .
  • Methods of Application or Experimental Procedures

    • Physical and thermal stimuli are used for solubilizing FmocF above the critical concentration to induce gel formation .
    • The role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is being explored .
  • Results or Outcomes

    • The collective action of different non-covalent interactions plays a role in making FmocF hydrogel .
    • A new polymorphic form of FmocF has been reported after transitioning to hydrogel .
  • Scientific Field: Surface Chemistry

    • Fmoc-amino acid derivatives have been studied for their interactions with phospholipid surfaces .
  • Application: Surface Modification

    • Fmoc-amino acid derivatives can be used for enriching a phospholipid surface .
  • Methods of Application or Experimental Procedures

    • The mechanism of interaction between the Fmoc-amino acid and phospholipid molecules is being studied .
  • Results or Outcomes

    • The study aims to understand the best compromise solution for a phospholipid surface that allows the study of the interactions with the Fmoc-amino acid derivatives .
  • Scientific Field: Nanoscience

    • Fmoc-amino acids are bio-inspired molecules that display intriguing features in self-assembly and biological applications .
    • They have been shown to co-assemble with other molecules into nanovesicles, which can act as catalysts .
  • Application: Formation of Nanovesicles

    • Fmoc-amino acids can be used to form nanovesicles, which are small vesicles that can be used in various applications, including as catalysts .
  • Methods of Application or Experimental Procedures

    • The specific methods of application or experimental procedures would depend on the specific application and field of study. For example, in nanoscience, these molecules might be used to form nanovesicles through a process of co-assembly .
  • Results or Outcomes

    • The results or outcomes of using Fmoc-amino acids in this way would also depend on the specific application. For instance, in the formation of nanovesicles, these molecules can offer unique and tunable morphologies of different functionalities .
  • Scientific Field: Drug Delivery

    • Fmoc-amino acids have been successfully included in nanocomposite structures for drug delivery .
  • Application: Drug Delivery Systems

    • Fmoc-amino acids can be used to form nanocomposite structures that can be used in drug delivery systems .
  • Methods of Application or Experimental Procedures

    • The specific methods of application or experimental procedures would depend on the specific application and field of study. For example, in drug delivery, these molecules might be used to form nanocomposite structures .
  • Results or Outcomes

    • The results or outcomes of using Fmoc-amino acids in this way would also depend on the specific application. For instance, in the formation of drug delivery systems, these molecules can offer unique and tunable morphologies of different functionalities .

Safety And Hazards

According to the safety data sheet, Fmoc-Met(O)-OH is not classified as a hazardous substance or mixture5. However, it is advised to avoid dust formation, breathing vapors, mist or gas, and to use personal protection when handling the substance5.


properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-27(25)11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHRSUBRZOGRSW-HSYKDVHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428587
Record name Fmoc-Met(O)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Met(O)-OH

CAS RN

76265-70-8
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(methylsulfinyl)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76265-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Met(O)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
G Arsequell, G Espuña, G Valencia, J Barluenga… - Tetrahedron letters, 1998 - Elsevier
Direct iodination of Tyr residues of peptides anchored on solid supports was accomplished, for the first time, by aromatic electrophilic attack of iodonium ions provided by the IPy 2 BF 4 …
Number of citations: 27 www.sciencedirect.com
F Dinmohammadi, M Erfani, M Shamsaei… - Bioorganic …, 2023 - Elsevier
Amino acid metabolism is recognized as a target for medical imaging due to its increase in malignant cells. Several radiotracers with primary achievement and possible subsequent …
Number of citations: 3 www.sciencedirect.com
S Bendre, Z Zhang, HT Kuo, J Rousseau, C Zhang… - Molecules, 2020 - mdpi.com
High kidney uptake is a common feature of peptide-based radiopharmaceuticals, leading to reduced detection sensitivity for lesions adjacent to kidneys and lower maximum tolerated …
Number of citations: 17 www.mdpi.com
T Abiko, S Nakatsubo - Protein and Peptide Letters, 2001 - ingentaconnect.com
The peptide analogues of cholecystokinin (CCK) fragment 26-33 in which phenylalanine residue at the 33th position are replaced by phenylglycine [Phg], 1-naphthylalanine [1-Nal], 4-…
Number of citations: 4 www.ingentaconnect.com
P Niederhafner, L Bednárová, M Buděšínský, M Šafařík… - Amino Acids, 2010 - Springer
The recently described antimicrobial peptide melectin (MEP, GFLSILKKVLPKVMAHMK-NH 2 ) exhibits high antimicrobial activity against Gram-positive and Gram-negative bacteria. …
Number of citations: 16 link.springer.com
KK Barlos, D Gatos, Z Vasileiou… - Journal of Peptide …, 2010 - Wiley Online Library
Human gene 2 relaxin (RLX) is a member of the insulin superfamily and is a multi‐functional factor playing a vital role in pregnancy, aging, fibrosis, cardioprotection, vasodilation, …
Number of citations: 18 onlinelibrary.wiley.com
PWR Harris, R Kowalczyk, SH Yang… - Journal of Peptide …, 2014 - Wiley Online Library
A considerable quantity of an alkylation by‐product is observed when using 3,6‐dioxa‐1,8‐octanedithiol as a scavenger during acidic release of peptides containing the thioether amino …
Number of citations: 14 onlinelibrary.wiley.com
Z Cai, Q Wei, X Li, Y Luan, S Dong - The Journal of Organic …, 2019 - ACS Publications
The access to methionine sulfoxide [Met(O)]-containing proteins is particularly valuable for studying this important type of post-translational modification (PTM). However, the lack of …
Number of citations: 9 pubs.acs.org
PWR Harris, MA Brimble - Peptide Science, 2015 - Wiley Online Library
The cancer protein NY‐ESO‐1 has been shown to be one of the most promising vaccine candidates although little is known about its cellular function. Using a chemical protein strategy, …
Number of citations: 4 onlinelibrary.wiley.com
A Sandomenico, M Gogliettino, E Iaccarino… - International Journal of …, 2021 - mdpi.com
APEH is a ubiquitous and cytosolic serine protease belonging to the prolyl oligopeptidase (POP) family, playing a critical role in the processes of degradation of proteins through both …
Number of citations: 1 www.mdpi.com

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